molecular formula C7H6F2N2O2 B8717903 (2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine

(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine

Cat. No.: B8717903
M. Wt: 188.13 g/mol
InChI Key: XURBLZHFBJCQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine is a useful research compound. Its molecular formula is C7H6F2N2O2 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)hydrazine

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)12-5-3-1-2-4(11-10)6(5)13-7/h1-3,11H,10H2

InChI Key

XURBLZHFBJCQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,2-Difluoro-benzo[1,3]dioxol-4-ylamine (1.99 g, 11.5 mmol) was cooled and cone hydrochloric acid (10 mL) added. After recooling to 0° C. or less a solution of the sodium nitrite (873 mg, 12.7 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min when tin chloride (6.55 g, 34.5 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ea 0° C. (nb initial additions of SnCl2 were very exothermic and the initial thick ppt required a large stirrer to keep things moving). The reaction was stored in the fridge overnight at 0° C. The resulting solid was filtered off, washed with sat NaCl (50 mL) and then ether:hexane 1:2 (50 mL) before drying to give a white solid. The solid was treated with 50% aqueous sodium hydroxide (100 mL) and extracted with ether (3×50 mL). The combined extracts were dried and filtered to give a yellow oil which crystallised to long needles on standing (1.28 g, 60%).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
873 mg
Type
reactant
Reaction Step Two
Name
tin chloride
Quantity
6.55 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

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